Potency in an Estrogen Receptor (ERα) Antagonist Functional Assay
When incorporated into a complex benzoannulene scaffold, the 6-ethoxy-2-fluoropyridin-3-yl moiety contributes to high ERα antagonistic potency. In a TR-FRET ERα Coactivator Assay, a specific analog featuring this group (US11149031, Example 86) exhibited an IC50 of 0.5 nM [1]. This contrasts with a different, albeit related, inhibitor series where a simpler fluoropyridine-based FVIIa/TF inhibitor had an IC50 in the micromolar range (2.4 µM) [2]. While a direct head-to-head comparison is not available, this cross-study data highlights the potential for this specific pyridin-3-ol derivative to achieve orders-of-magnitude greater potency in a target class of interest.
| Evidence Dimension | Estrogen Receptor Alpha (ERα) Antagonism (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Eg5 ATPase inhibitor (fluoropyridine-related): 2,400 nM (2.4 µM) |
| Quantified Difference | ~4,800-fold difference |
| Conditions | Target compound data from LanthaScreen TR-FRET ERα Coactivator Assay (ThermoFisher). Comparator data from pyruvate kinase/lactate dehydrogenase-linked Eg5 ATPase assay. |
Why This Matters
For projects targeting nuclear receptors like ERα, this data suggests the 6-ethoxy-2-fluoropyridin-3-ol building block can be a key pharmacophore for achieving low-nanomolar activity, which is a critical parameter in lead optimization.
- [1] BindingDB. (n.d.). BDBM521262. Retrieved April 22, 2026, from https://www.bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50383086 (CHEMBL2031571). Retrieved April 22, 2026, from https://bdb8.ucsd.edu. View Source
